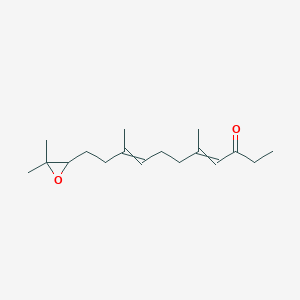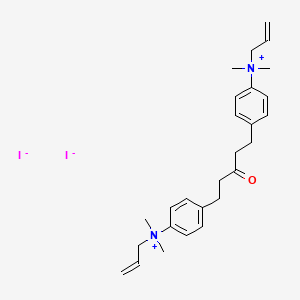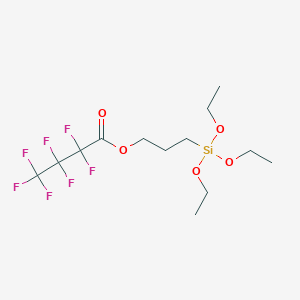
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzenecarboperoxoate, featuring a 2,4,4-trimethylpentan-2-yl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate typically involves the reaction of benzenecarboperoxoic acid with 2,4,4-trimethylpentan-2-ol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenecarboperoxoate derivatives.
Reduction: Reduction reactions can convert the compound into benzenecarboperoxoate alcohols.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
科学的研究の応用
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that modify the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate: Known for its unique structure and reactivity.
This compound derivatives: These compounds share similar structural features but differ in their functional groups and reactivity.
Benzenecarboperoxoate analogs: Compounds with similar core structures but different substituents on the benzene ring.
Uniqueness
This compound stands out due to its specific combination of the 2,4,4-trimethylpentan-2-yl group and the benzenecarboperoxoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
42926-50-1 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
2,4,4-trimethylpentan-2-yl benzenecarboperoxoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChIキー |
IJOHRMCEDZASLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)OOC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)


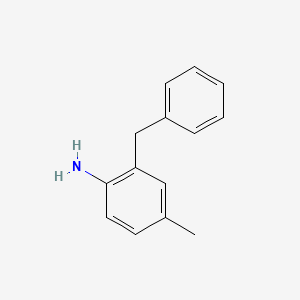
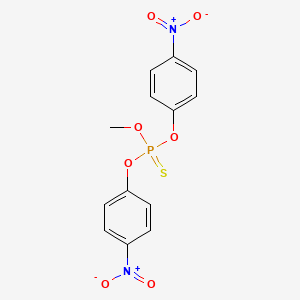
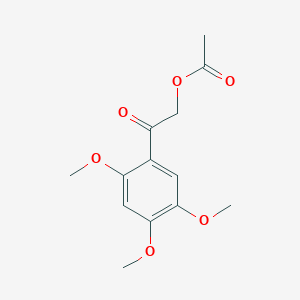

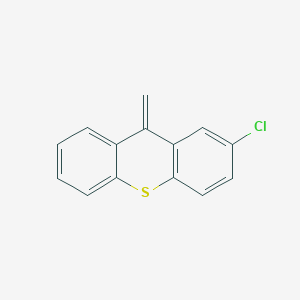

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
